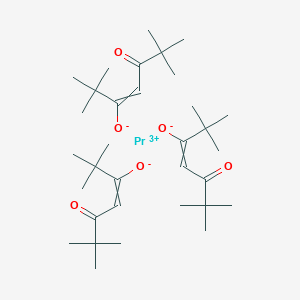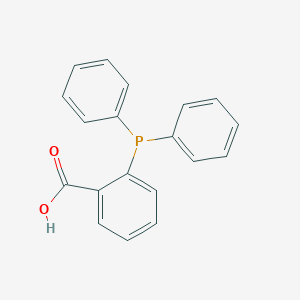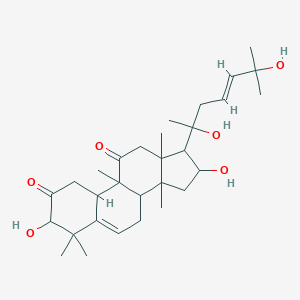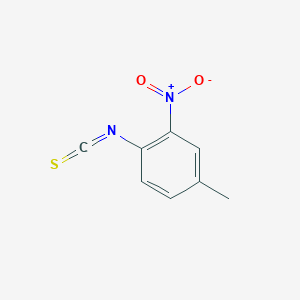![molecular formula C15H24ClNO2 B100291 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride CAS No. 16412-54-7](/img/structure/B100291.png)
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a phenol group, a cyclohexyl ring, and a dimethylamino group, making it a versatile molecule in various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a cyclization reaction, often starting from a linear precursor.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexyl ring is replaced by the dimethylamino group.
Attachment of the Phenol Group: The phenol group is attached through an electrophilic aromatic substitution reaction, where the phenol acts as the electrophile.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The cyclohexyl ring can be reduced to form cyclohexane derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenols and cyclohexyl derivatives.
Scientific Research Applications
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in pain management and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with various receptors and enzymes, modulating their activity.
Pathways Involved: It influences signaling pathways related to pain perception and neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the cyclohexyl ring, making it less versatile in certain reactions.
1-Hydroxycyclohexylphenol: Does not have the dimethylamino group, affecting its biological activity.
Uniqueness
3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride is unique due to its combined structural features, which confer distinct chemical reactivity and biological interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12;/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGWVAWLHXDKIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10617163 |
Source


|
| Record name | 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16412-54-7 |
Source


|
| Record name | 3-{2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10617163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














